molecular formula C22H36 B12541089 1-Heptyl-4-(non-1-EN-2-YL)benzene CAS No. 820964-87-2

1-Heptyl-4-(non-1-EN-2-YL)benzene

Cat. No.: B12541089
CAS No.: 820964-87-2
M. Wt: 300.5 g/mol
InChI Key: IRTFSMNFWNDYAE-UHFFFAOYSA-N
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Description

1-Heptyl-4-(non-1-EN-2-YL)benzene is an organic compound with the molecular formula C19H30 It is a derivative of benzene, where a heptyl group and a non-1-en-2-yl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Heptyl-4-(non-1-EN-2-YL)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with heptyl chloride and non-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Heptyl-4-(non-1-EN-2-YL)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to saturate the double bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2+).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Heptyl-4-(non-1-EN-2-YL)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Heptyl-4-(non-1-EN-2-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-Heptyl-4-(non-1-EN-2-YL)benzene: Unique due to the presence of both heptyl and non-1-en-2-yl groups.

    Heptylbenzene: Contains only a heptyl group attached to the benzene ring.

    Nonylbenzene: Contains only a nonyl group attached to the benzene ring.

Uniqueness

This compound is unique because it combines the structural features of both heptyl and non-1-en-2-yl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

820964-87-2

Molecular Formula

C22H36

Molecular Weight

300.5 g/mol

IUPAC Name

1-heptyl-4-non-1-en-2-ylbenzene

InChI

InChI=1S/C22H36/c1-4-6-8-10-12-14-20(3)22-18-16-21(17-19-22)15-13-11-9-7-5-2/h16-19H,3-15H2,1-2H3

InChI Key

IRTFSMNFWNDYAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=C)CCCCCCC

Origin of Product

United States

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